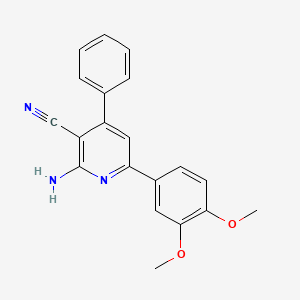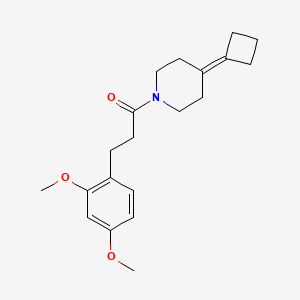![molecular formula C22H24N6 B2659723 N~4~-(4-methylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946203-48-1](/img/structure/B2659723.png)
N~4~-(4-methylphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic aromatic organic compound that contain nitrogen atoms. They are known to exhibit a wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of different substituents could affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has shown that pyrimidine derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects against various microbial strains. This suggests potential applications in surface coatings and printing inks for enhanced microbial resistance (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Receptor Affinity
Studies on pyrazolo[3,4-d]pyrimidines have demonstrated their affinity for A1 adenosine receptors, indicating potential uses in developing drugs targeting these receptors. The research has led to the synthesis of analogues showing varying degrees of receptor affinity, highlighting the compound's relevance in medicinal chemistry for therapeutic applications (Harden, Quinn, & Scammells, 1991).
Hydrogen Bonding and Crystal Structure
The study of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines has provided insights into hydrogen bonding and crystal structures, which are critical for understanding the compound's physical properties and potential applications in materials science. The synthesis and analysis of these compounds have shown various stoichiometric hydrates and solvent-free forms, contributing to our knowledge of molecular conformation and hydrogen bonding patterns (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).
Optical and Electrochemical Properties
The development of novel poly(pyridine−imide) polymers incorporating pyridine and other heterocyclic groups, akin to the pyrazolo[3,4-d]pyrimidine structure, has been explored. These materials exhibit good solubility, thermal stability, and unique optical and electrochemical properties, suggesting their utility in electronic and photonic applications (Liaw, Wang, & Chang, 2007).
Drug Discovery and Pharmacological Validation
Research into novel pyrazoles and pyrimidines, including structures related to the compound of interest, has led to the discovery and synthesis of molecules with significant pharmacological properties. These compounds have been evaluated for antioxidant, anti-breast cancer, and anti-inflammatory activities, demonstrating the compound's potential in drug discovery and therapeutic applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-N-(4-methylphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-15(2)13-23-22-26-20(25-17-11-9-16(3)10-12-17)19-14-24-28(21(19)27-22)18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKNVMRAKKZSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2659644.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2659646.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2659648.png)
![3-[(4-bromobenzyl)thio]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2659650.png)

![1-[4-[3-(3,4-Difluorophenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2659654.png)


![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone](/img/structure/B2659658.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2659659.png)
